6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a heterocyclic compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol . This compound is characterized by a seven-membered ring structure containing nitrogen and bromine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets. The bromine atom and the nitrogen-containing ring structure allow the compound to bind to enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound shares a similar structure but differs in the position of the bromine atom.
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications . This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Biological Activity
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a heterocyclic compound notable for its potential biological activities. With the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse pharmacological properties.
The compound features a bromine atom at the 6-position of the benzo[c]azepine structure, which enhances its reactivity and biological activity. The presence of nitrogen in the ring structure allows for interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
- HDAC Inhibition : It shows potential as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy.
- PARP Inhibition : Preliminary data suggest that it may also act as a poly(ADP-ribose) polymerase (PARP) inhibitor.
Anticancer Activity
In vitro studies have highlighted the compound's effectiveness against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:
HDAC Inhibition
The compound has been evaluated for its ability to inhibit HDAC activity, an important mechanism in cancer treatment. The results indicate moderate inhibition with residual activity between 40% to 75% at varying concentrations:
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The bromine atom and nitrogen in the azepine ring facilitate binding to target enzymes.
- Modulation of Gene Expression : As an HDAC inhibitor, it alters histone acetylation patterns, impacting gene expression related to cell cycle regulation and apoptosis.
Case Studies
Recent studies have explored the anticancer potential of this compound in various settings:
-
Study on Lung Cancer Cells :
- A study evaluated the effects of the compound on A549 lung cancer cells using flow cytometry and Western blot analysis.
- Results indicated that treatment with the compound led to increased apoptosis and reduced levels of poly(ADP-ribose) (PAR), confirming its role as a PARP inhibitor.
-
Combination Therapy Studies :
- Research has also investigated the effects of combining this compound with other chemotherapeutic agents.
- Preliminary findings suggest enhanced cytotoxicity when used in conjunction with established anticancer drugs.
Properties
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-2-benzazepin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-5-1-3-8-7(9)4-2-6-12-10(8)13/h1,3,5H,2,4,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQALDHKLTCQGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.